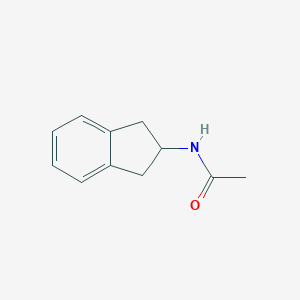

N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)12-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBOEYUWFJGVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498854 | |

| Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13935-80-3 | |

| Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13935-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving N 2,3 Dihydro 1h Inden 2 Yl Acetamide

Direct Synthesis Strategies for N-(2,3-Dihydro-1H-inden-2-yl)acetamide

The most direct and common approach to the synthesis of this compound involves the acylation of its parent amine, 2,3-dihydro-1H-inden-2-amine. This transformation is typically achieved through various amidation and coupling procedures.

Amidation Reactions and Coupling Procedures

The formation of the amide bond in this compound is readily accomplished by reacting 2,3-dihydro-1H-inden-2-amine with an acetylating agent. A variety of reagents and conditions can be employed for this purpose, ranging from classical methods to more modern, efficient protocols.

A widely used and effective method is the reaction of 2,3-dihydro-1H-inden-2-amine with acetic anhydride (B1165640). This reaction is often carried out in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the acetic acid byproduct. The reaction is typically performed at room temperature, providing the desired acetamide (B32628) in good yield. orgsyn.org Alternatively, the reaction can be conducted under catalyst- and solvent-free conditions, offering a greener and more atom-economical approach.

Another common acetylating agent is acetyl chloride. Its high reactivity necessitates careful control of the reaction conditions, often requiring the use of a non-nucleophilic base like triethylamine (B128534) in an inert solvent such as dichloromethane (B109758) to neutralize the hydrogen chloride gas that is evolved.

Modern coupling reagents, commonly used in peptide synthesis, can also be employed to facilitate the amidation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can activate a carboxylic acid (acetic acid in this case) for efficient coupling with the amine.

The following interactive data table summarizes various conditions for the N-acetylation of amines, which are applicable to the synthesis of this compound.

Interactive Data Table: Representative Conditions for N-Acetylation of Amines

| Acetylating Agent | Catalyst/Base | Solvent | Temperature | Typical Yield | Reference |

| Acetic Anhydride | Pyridine | Pyridine | Room Temp. | High | orgsyn.org |

| Acetic Anhydride | None | None | 80-90°C (Microwave) | Excellent (85-100%) | libretexts.org |

| Acetyl Chloride | Triethylamine | Dichloromethane | 0°C to Room Temp. | High | researchgate.net |

| Acetic Acid | EDC/HOBt | DMF | Room Temp. | High | chemistrysteps.com |

| Ethyl Acetate | Acetic Acid (cat.) | None | 80-120°C | Excellent | wikipedia.org |

| Acetonitrile (B52724) | Alumina (B75360) | None (Flow) | 200°C | Good | sciencemadness.org |

Stereoselective Synthesis Approaches for Chiral Analogs

This compound is achiral. However, the introduction of substituents on the indane ring or the acetamide group can create chiral centers. The synthesis of enantiomerically pure analogs is of great interest, particularly for pharmaceutical applications. A primary strategy to achieve this is through the resolution of the chiral precursor amine.

One effective method is the enzymatic kinetic resolution of racemic 2-aminoindan (B1194107) derivatives. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to selectively acylate one enantiomer of an amino alcohol, such as (1S,2R)-1-amino-2-indanol, with high enantiomeric excess when using an acyl donor like ethyl acetate. acs.org This approach can be adapted for the kinetic resolution of other chiral aminoindanes, which can then be converted to their corresponding acetamides.

Another established method for obtaining enantiomerically pure amines is through the crystallization of diastereomeric salts. nih.gov This involves reacting the racemic amine with a chiral acid, such as tartaric acid or a derivative, to form diastereomeric salts which can then be separated by fractional crystallization due to their different solubilities. beilstein-journals.orgguidechem.com Once separated, the pure enantiomer of the amine can be liberated and subsequently acetylated to yield the chiral this compound analog.

Synthesis of Precursors and Intermediates Relevant to this compound

The availability of the key precursor, 2,3-dihydro-1H-inden-2-amine, is crucial for the synthesis of the target acetamide. This amine can be prepared through various synthetic routes, often starting from readily available indanone derivatives.

Preparation of 2,3-Dihydro-1H-inden-2-amine Derivatives

2,3-Dihydro-1H-inden-2-amine, also known as 2-aminoindan, can be synthesized from 2-indanone (B58226) through several methods. One common approach is the formation of an oxime followed by reduction. 2-Indanone reacts with hydroxylamine (B1172632) to form 2-indanone oxime, which can then be reduced to 2-aminoindan using various reducing agents, such as sodium in ethanol (B145695) or catalytic hydrogenation. acs.org

Reductive amination of 2-indanone is another direct route to 2-aminoindan. This can be achieved through the Leuckart reaction, which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent at high temperatures. wikipedia.orgsciencemadness.org Alternatively, catalytic reductive amination can be performed using hydrogen gas and a metal catalyst (e.g., palladium on carbon) in the presence of ammonia. wikipedia.org

Indanone Ring System Modifications Leading to Indene-Acetamide Precursors

Modifications to the indanone ring system provide access to a variety of substituted 2-aminoindan precursors, which can then be converted to a diverse range of this compound derivatives.

The Friedel-Crafts acylation of N-protected 2-aminoindan is a powerful tool for introducing substituents onto the aromatic ring. For instance, reaction with acetyl chloride can introduce an acetyl group, which can be further modified. chemistrysteps.com Subsequent hydrogenation can reduce the acetyl group to an ethyl group, providing a route to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine. chemistrysteps.com

Furthermore, annulation reactions involving 1-indanones can be used to construct fused- and spiro-frameworks, leading to complex polycyclic precursors for novel acetamide derivatives. nih.gov For example, 2-hydroxy-1-indanones can undergo Michael addition/transesterification reactions with α,β-unsaturated esters to form spiro[indanone-5,2′-γ-butyrolactones]. nih.gov

Derivatization Strategies for this compound

Once synthesized, this compound can serve as a scaffold for further chemical modifications, allowing for the exploration of structure-activity relationships. These derivatizations can target the acetamide nitrogen, the acetyl group, or the indane ring system.

A common derivatization is the N-alkylation or N-arylation of the acetamide nitrogen. While direct alkylation of the amide nitrogen can be challenging, it can be achieved under specific conditions, for example, using a strong base to deprotonate the amide followed by reaction with an alkyl halide. beilstein-journals.org N-arylation of amides, known as the Goldberg reaction, can be accomplished using copper-catalyzed coupling with aryl halides. bsu.by

The amide functionality itself can undergo further transformations. For instance, the carbonyl group of the acetamide can be reduced to a methylene (B1212753) group using a strong reducing agent like lithium aluminum hydride (LiAlH4), which would convert this compound into the corresponding N-ethyl-2,3-dihydro-1H-inden-2-amine. libretexts.org Hydrolysis of the amide bond, under either acidic or basic conditions, would regenerate the parent amine, 2,3-dihydro-1H-inden-2-amine. libretexts.org

Functionalization of the indane ring can also be achieved after the formation of the acetamide. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the benzene (B151609) ring, with the position of substitution being directed by the existing groups.

Modifications at the Acetamide Nitrogen

The nitrogen atom of the acetamide group in this compound serves as a key site for structural modifications, primarily through N-alkylation and N-arylation reactions. These transformations allow for the introduction of a wide range of substituents, thereby enabling the fine-tuning of the molecule's physicochemical properties.

N-Alkylation: The N-alkylation of secondary amides like this compound can be achieved under basic conditions. The amide proton is first abstracted by a suitable base, such as sodium hydride (NaH), to form an amidate anion, which then acts as a nucleophile to attack an alkyl halide. The choice of base and solvent is crucial for the success of the reaction, with combinations like NaH in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) being commonly employed beilstein-journals.orgd-nb.inforesearchgate.net. Microwave-assisted N-alkylation has also been reported as an efficient method for similar amide systems wikipedia.org.

N-Arylation: The introduction of an aryl group at the acetamide nitrogen can be accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination libretexts.orgorganic-chemistry.orgacsgcipr.orgbeilstein-journals.org. This reaction typically involves the coupling of an amide with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base libretexts.orgorganic-chemistry.orgacsgcipr.orgbeilstein-journals.org. The selection of the ligand is critical for the efficiency of the catalytic cycle and can influence the scope of the reaction with respect to both the amide and the aryl coupling partner libretexts.orgacsgcipr.org.

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| N-Alkylation | Alkyl halide, Base (e.g., NaH), Aprotic solvent (e.g., THF, DMF) | N-alkyl-N-(2,3-dihydro-1H-inden-2-yl)acetamide | Versatile for introducing various alkyl groups. |

| N-Arylation | Aryl halide/triflate, Pd catalyst, Phosphine ligand, Base | N-aryl-N-(2,3-dihydro-1H-inden-2-yl)acetamide | Enables the synthesis of N-arylated derivatives. |

Substitutions on the Indene (B144670) Ring System

The aromatic ring of the indene system in this compound is susceptible to electrophilic aromatic substitution reactions. The acetamido group at the 2-position of the indane influences the regioselectivity of these substitutions. Although the acetamido group is attached to the non-aromatic portion of the indane, its electronic effects can be transmitted to the benzene ring, generally directing incoming electrophiles to the positions ortho and para to the fused cyclopentyl ring.

Common electrophilic aromatic substitution reactions that can be applied include halogenation and nitration.

Halogenation: The direct halogenation of the aromatic ring can be achieved using N-halosuccinimides (NCS, NBS, NIS) in the presence of a Lewis acid or a palladium catalyst. For instance, palladium-catalyzed ortho-halogenation of acetanilides with N-halosuccinimides has been reported, demonstrating a method for direct C-H bond functionalization researchgate.netwikipedia.org.

Nitration: Nitration of the indene ring can be performed using standard nitrating agents such as a mixture of nitric acid and sulfuric acid. The acetamido group's directing effect would favor the formation of nitro-substituted derivatives at specific positions on the aromatic ring.

| Substitution Reaction | Typical Reagents | Expected Product Position |

| Halogenation | N-halosuccinimide (NCS, NBS, NIS), Catalyst (e.g., Pd(OAc)₂) | Ortho and para positions to the cyclopentyl ring fusion |

| Nitration | HNO₃, H₂SO₄ | Ortho and para positions to the cyclopentyl ring fusion |

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the this compound scaffold can lead to novel compounds with potentially enhanced biological activities. This can be achieved by either constructing the heterocycle onto the existing framework or by coupling a pre-formed heterocycle.

Synthesis of Thiazole (B1198619) Derivatives: Thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. In the context of this compound, a derivative containing a suitable α-haloketone functionality could be used as a precursor. Alternatively, a 2-aminothiazole (B372263) derivative can be prepared and subsequently acylated or alkylated to incorporate the acetamide moiety researchgate.netlibretexts.orgderpharmachemica.comnih.govnih.govorganic-chemistry.org.

Synthesis of Pyrazole (B372694) Derivatives: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. To introduce a pyrazole moiety, the this compound structure would need to be functionalized with a 1,3-dicarbonyl equivalent, which could then be cyclized with a hydrazine researchgate.netorganic-chemistry.orgnih.govasianpubs.orgnih.gov.

| Heterocycle | General Synthetic Strategy |

| Thiazole | Hantzsch synthesis from an α-haloketone derivative or coupling with a pre-formed aminothiazole. |

| Pyrazole | Condensation of a 1,3-dicarbonyl derivative with a hydrazine. |

Multi-Component Reaction Approaches for Library Generation

Multi-component reactions (MCRs) are powerful tools for the rapid generation of diverse chemical libraries from simple starting materials in a single synthetic step. The Ugi and Passerini reactions are prominent examples of MCRs that can potentially utilize 2-aminoindane, the precursor to this compound, to generate libraries of complex molecules.

Ugi Reaction: The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product derpharmachemica.comresearchgate.netyoutube.comontosight.aimdpi.comwikipedia.org. By employing 2-aminoindane as the amine component, a library of compounds bearing the 2,3-dihydro-1H-inden-2-yl moiety can be synthesized. Subsequent acetylation of the newly formed amine would yield derivatives of the target compound. The diversity of the library can be readily expanded by varying the other three components of the reaction derpharmachemica.comresearchgate.netyoutube.comontosight.aimdpi.comwikipedia.org.

Passerini Reaction: The Passerini three-component reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide mdpi.comnih.govorganic-chemistry.orgslideshare.netnih.gov. While this reaction does not directly involve an amine, a related isocyanide derived from 2-aminoindane could be utilized as a key building block to generate a diverse set of products.

| Multi-Component Reaction | Components | Product Scaffold | Application for Library Generation |

| Ugi Reaction | Aldehyde, 2-Aminoindane, Carboxylic Acid, Isocyanide | Bis-amide | High diversity by varying three components. |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, 2-Isocyanoindane | α-Acyloxy carboxamide | Generates complex scaffolds with the indane moiety. |

Catalytic Methodologies in this compound Synthesis

Catalytic methods play a crucial role in the synthesis and functionalization of this compound, offering efficient and selective routes to the target compound and its derivatives.

Palladium-Catalyzed Transformations

Palladium catalysis is a versatile tool for various transformations involving the this compound scaffold.

C-H Functionalization: Palladium-catalyzed C-H activation and functionalization represent a powerful strategy for the direct introduction of substituents onto the indene ring system rsc.orgrsc.orgnih.gov. By using a directing group, which can be the acetamide itself, regioselective arylation, alkenylation, or acetoxylation of the aromatic C-H bonds can be achieved rsc.orgrsc.orgnih.gov. This approach avoids the need for pre-functionalized substrates and offers a more atom-economical synthetic route.

Cross-Coupling Reactions: As mentioned in section 2.3.1, the Buchwald-Hartwig amination is a key palladium-catalyzed method for the N-arylation of the acetamide nitrogen libretexts.orgorganic-chemistry.orgacsgcipr.orgbeilstein-journals.org.

| Pd-Catalyzed Reaction | Application | Key Advantage |

| C-H Functionalization | Direct introduction of substituents on the indene ring | High regioselectivity and atom economy. |

| Buchwald-Hartwig Amination | N-arylation of the acetamide nitrogen | Broad substrate scope and functional group tolerance. |

Hydrogenation Protocols for Indene Ring Systems

The synthesis of this compound can be accomplished through the catalytic hydrogenation of the corresponding unsaturated precursor, N-(1H-inden-2-yl)acetamide. This reaction involves the reduction of the double bond in the five-membered ring of the indene system.

Various transition metal catalysts, such as palladium, platinum, or rhodium on a solid support (e.g., carbon), are commonly used for this type of hydrogenation. The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent. The stereochemistry of the hydrogenation can sometimes be influenced by the choice of catalyst and reaction conditions.

| Catalyst | Typical Conditions | Transformation |

| Pd/C, PtO₂, Rh/C | H₂ gas, Solvent (e.g., Ethanol, Ethyl Acetate) | N-(1H-inden-2-yl)acetamide to this compound |

Process Optimization and Scale-Up Considerations in Academic Synthesis

The synthesis of this compound on a laboratory scale is a well-established procedure, primarily involving the N-acetylation of 2-aminoindan. However, transitioning this synthesis from a small academic laboratory scale to a larger, more industrially relevant scale introduces a unique set of challenges. Process optimization and scale-up require careful consideration of reaction parameters, safety, and economic viability. While specific academic literature detailing the large-scale synthesis of this compound is not extensively available, general principles of process chemistry and documented scale-up syntheses of its precursor, 2-aminoindan, provide a strong foundation for outlining these considerations.

Optimization of 2-Aminoindan Synthesis

A significant hurdle in the large-scale production of 2-aminoindan has been the high cost of starting materials such as 1-indanone (B140024) or 2-indanone. acs.org To address this, a more economical route starting from the inexpensive and readily available ninhydrin (B49086) has been developed and optimized for scale-up. acs.orgacs.org This process involves the oximation of ninhydrin followed by a catalytic reduction of the intermediate to yield 2-aminoindan. acs.org

The reduction step, in particular, has been a focus of optimization efforts. It was identified that the reaction proceeds through two distinct phases: a fast, highly exothermic reduction of the oxime functional group, followed by a slower reduction of the diketone. acs.orgacs.org For safe and efficient scale-up, reaction conditions were tailored to each phase. The initial exothermic phase was managed by employing milder conditions, while the subsequent slower phase was driven to completion with more forcing conditions. acs.org This strategy ensures both safety and high conversion. The process was successfully scaled up 100-fold, demonstrating excellent consistency in yield and product quality between the laboratory and pilot plant scales. acs.orgacs.org

Purification of the resulting 2-aminoindan is another critical aspect of the scale-up process. An optimized procedure involves the isolation of the product as its hydrochloride salt. acs.org The choice of solvent for precipitation was found to be crucial; for instance, using a solution of HCl in 1-pentanol (B3423595) prevented the agglomeration of particles and facilitated easier filtration, a significant consideration for large-scale handling. acs.org

Optimization of the N-Acetylation Step

The N-acetylation of primary amines is a common and generally high-yielding reaction. However, when scaling up, factors such as the choice of acetylating agent, solvent, catalyst, and reaction conditions become critical for ensuring efficiency, safety, and cost-effectiveness.

Conventional acetylating agents like acetic anhydride and acetyl chloride are effective but can be hazardous and generate corrosive byproducts. nih.gov Research into more sustainable and safer acetylation methods offers valuable insights for scale-up. One such approach is the use of acetonitrile as both the acetylating agent and solvent, catalyzed by alumina in a continuous-flow system. nih.govmdpi.com This method avoids the use of more hazardous reagents and allows for excellent catalyst reusability. nih.gov The optimization of this continuous-flow process involved studying the effects of temperature, pressure, and flow rate on the reaction conversion.

| Parameter | Condition | Conversion (%) |

|---|---|---|

| Temperature (°C) at 50 bar | 100 | 53 |

| 200 | >99 | |

| 250 | ~90 | |

| Pressure (bar) at 25 °C | 1 | 27 |

| 50 | 27 | |

| 100 | 27 |

The data indicates that temperature is a critical parameter, with 200 °C being optimal, while the reaction is largely independent of pressure. mdpi.com This continuous-flow method has been successfully scaled up, demonstrating its potential for larger-scale production. mdpi.com

Another approach to consider for scale-up is a solvent-free acetylation protocol. A study on the acetylation of thymol (B1683141) using a stoichiometric amount of acetic anhydride and a catalytic amount of VOSO₄ demonstrated the feasibility of this method. nih.gov This process was successfully scaled from a 10 g to a 50 g scale with almost quantitative substrate conversion, highlighting the potential for reducing solvent waste and simplifying purification on a larger scale. nih.gov

Structure Activity Relationship Sar Studies of N 2,3 Dihydro 1h Inden 2 Yl Acetamide Derivatives

Impact of Indene (B144670) Ring Substitutions on Biological Activity

Substitutions on the aromatic ring of the indane moiety can significantly modulate the pharmacological properties of 2-aminoindan (B1194107) derivatives, the precursors to N-(2,3-Dihydro-1H-inden-2-yl)acetamide. Studies on these parent amines have revealed that the position and nature of substituents are critical determinants of activity and selectivity.

For instance, in the context of dopaminergic activity, specific substitutions on the indene ring are necessary to elicit a response. Unsubstituted di-n-propyl and diethyl 2-aminoindan derivatives show a lack of inhibitory activity on cardioaccelerator nerve stimulation. However, the introduction of a hydroxyl group at the 4-position, or methoxy groups at the 4- and 7-positions, can confer dopaminergic activity. nih.gov This highlights the importance of electron-donating groups at specific positions for interaction with dopamine (B1211576) receptors.

Furthermore, research on designer drugs derived from the 2-aminoindan template has shown that ring-substituted derivatives may produce different psychoactive effects compared to the parent compound, 2-aminoindan (2-AI). For example, 2-AI is a catecholamine-selective releasing agent, whereas ring-substituted analogues like 5-methoxy-2-aminoindan (5-MeO-AI) and 5,6-methylenedioxy-2-aminoindan (MDAI) exhibit different patterns of selectivity for monoamine transporters. nih.gov

The following table summarizes the effects of various substitutions on the indene ring of 2-aminoindan derivatives on their monoamine transporter activity.

| Compound | Substitution on Indene Ring | NET EC50 (nM) | DAT EC50 (nM) | SERT EC50 (nM) |

|---|---|---|---|---|

| 2-AI | Unsubstituted | 86 | 439 | >10,000 |

| 5-MeO-AI | 5-Methoxy | - | - | - |

| MMAI | 5-Methoxy-6-methyl | - | - | - |

| MDAI | 5,6-Methylenedioxy | - | - | - |

Data for 5-MeO-AI, MMAI, and MDAI EC50 values were not explicitly provided in the search results.

Role of the Acetamide (B32628) Moiety in Ligand-Target Interactions

The acetamide group (-NHCOCH3) plays a pivotal role in the biological activity of many pharmaceutical compounds by influencing factors such as solubility, membrane permeability, and the ability to form hydrogen bonds with target receptors. In the case of this compound, the acetamide moiety introduces a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can be critical for specific ligand-target interactions.

N-acetylcysteine (NAC), an N-acetyl derivative of the amino acid L-cysteine, demonstrates how the N-acetyl group can serve as a precursor for biologically important molecules like cysteine and glutathione (B108866). nih.govdeakin.edu.aunih.gov This suggests that the acetamide group in this compound could potentially be hydrolyzed in vivo to the corresponding 2-aminoindan, which itself has biological activity.

Stereochemical Influences on Pharmacological Profiles

The this compound molecule is chiral at the C2 position of the indane ring, meaning it can exist as two enantiomers (R and S). Stereochemistry is a critical factor in pharmacology, as different enantiomers of a drug can exhibit vastly different biological activities, potencies, and toxicities due to the three-dimensional nature of drug-receptor interactions.

For the parent compound class, 2-aminoindans, stereoselectivity has been observed. For example, the R-isomer of 4-hydroxy-2-di-n-propylaminoindan is more potent as a dopaminergic agent than the S-isomer. nih.gov This indicates that the stereochemical configuration at the C2 position of the indane nucleus is a key determinant for its interaction with dopamine receptors. It is highly probable that this stereochemical preference would be maintained in the N-acetamide derivative.

While specific studies on the stereochemical influences of this compound are not available, the principle of stereospecificity is well-established in medicinal chemistry. The differential activity of enantiomers is a common phenomenon and underscores the importance of evaluating the pharmacological profiles of individual stereoisomers in drug development.

Exploration of Linker Modifications and Their Effects

The introduction of linkers to a core scaffold is a common strategy in drug design to explore new binding interactions, improve pharmacokinetic properties, or create bitopic ligands that can interact with multiple sites on a target receptor. For this compound, this could involve extending the acetyl group or modifying the amide nitrogen with a linker.

Currently, there is a lack of specific research detailing the exploration of linker modifications for this compound. However, the general principles of linker design are applicable. The length, rigidity, and chemical nature of a linker can significantly impact the biological activity of a molecule. For instance, in a series of eticlopride-based dopamine D2/D3 receptor ligands, the addition of a linker and a secondary pharmacophore improved binding affinities. nih.gov This demonstrates the potential of linker modifications to enhance the pharmacological profile of a lead compound.

Comparative SAR with Other Indane-Based Chemical Entities

The indane scaffold is present in a variety of biologically active compounds, and comparing the SAR of this compound derivatives with these other indane-based entities can provide a broader understanding of the key structural requirements for different biological targets.

One notable class of indane-based compounds is the 2-aminoindans, which, as previously discussed, exhibit psychostimulant properties through their interaction with monoamine transporters. nih.gov The SAR of these compounds is heavily influenced by substitutions on the aromatic ring.

Another important class includes indanone derivatives. While these compounds have a ketone at the 1-position of the indane ring, they share the same core bicyclic structure. The SAR of indanone derivatives has been explored for various activities, including acetylcholinesterase inhibition, which is relevant for the treatment of Alzheimer's disease.

The table below provides a comparative overview of different indane-based scaffolds and their primary biological activities.

| Indane-Based Scaffold | Key Structural Features | Primary Biological Activity |

|---|---|---|

| 2-Aminoindans | Amino group at C2 | Monoamine transporter ligands (psychostimulants) |

| This compound | Acetamide group at C2 | (Largely unexplored) |

| Indanones | Ketone group at C1 | Acetylcholinesterase inhibitors, etc. |

Pharmacological Investigations and Biological Activities of N 2,3 Dihydro 1h Inden 2 Yl Acetamide Analogues

Anticancer and Cytotoxic Activities

Analogues of N-(2,3-Dihydro-1H-inden-2-yl)acetamide have demonstrated notable cytotoxic effects against various cancer cell lines, prompting further investigation into their mechanisms of action.

In Vitro Cytotoxicity in Cancer Cell Lines

A number of studies have highlighted the in vitro cytotoxic potential of this compound analogues and related indanone derivatives. For instance, a series of 1-indanone-based thiazolyl hydrazone derivatives were evaluated for their anticancer efficacy against several colorectal cancer cell lines. One of the derivatives, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), exhibited significant cytotoxicity with IC50 values of 0.44 µM, 0.98 µM, and 0.41 µM against HT-29, COLO 205, and KM 12 cell lines, respectively.

Similarly, other acetamide (B32628) derivatives have shown promising results. For example, newly synthesized acetamide sulphonyl analogs demonstrated potent cytotoxicity against a panel of human cancer cell lines including HCT-1, HT-15, SF268, MCF-7, and PC-3. wikipedia.org Furthermore, certain phenoxyacetamide derivatives have been identified as potential cytotoxic agents against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. wikipedia.org

Table 1: In Vitro Cytotoxicity of this compound Analogues and Related Compounds

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| ITH-6 | HT-29 | Colorectal Cancer | 0.44 |

| ITH-6 | COLO 205 | Colorectal Cancer | 0.98 |

| ITH-6 | KM 12 | Colorectal Cancer | 0.41 |

| Compound I | MCF-7 | Breast Cancer | Not specified |

| Compound II | MCF-7 | Breast Cancer | Not specified |

| Compound I | HepG2 | Liver Cancer | More promising than MCF-7 |

Data sourced from studies on indanone-based thiazolyl hydrazone and phenoxyacetamide derivatives.

Apoptosis Induction and Cell Cycle Modulation

The anticancer activity of these analogues is often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle in cancer cells. Mechanistic studies on the indanone-based thiazolyl hydrazone derivative, ITH-6, revealed that it arrests the cell cycle in the G2/M phase and triggers apoptosis in colorectal cancer cells. This process is associated with an increase in reactive oxygen species and a notable decrease in glutathione (B108866) levels.

Furthermore, some acetamide derivatives have been shown to induce apoptosis through the activation of caspases, which are key proteases in the apoptotic pathway. For instance, certain novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were found to induce time-dependent and dose-dependent cleavage of poly ADP-ribose polymerase (PARP) and increase the activity of caspase-3 and caspase-8 in HepG2 cells. nih.gov This suggests that the apoptotic pathway induced by these compounds is caspase-8-dependent. nih.gov

Studies on Specific Cancer Types (e.g., Breast Cancer)

Research has specifically focused on the efficacy of these compounds against particular types of cancer. In the context of breast cancer, phenoxyacetamide derivatives have been synthesized and screened for their cytotoxic activity against the MCF-7 breast cancer cell line. wikipedia.org While the specific IC50 values were not detailed in the available literature, the study indicated that these compounds showed promise. wikipedia.org

In colorectal cancer, as previously mentioned, the indanone-based thiazolyl hydrazone derivative ITH-6 demonstrated potent cytotoxicity against p53 mutant colorectal cancer cells such as HT-29, COLO 205, and KM 12. silae.it This highlights a potential for targeted therapy in specific genetic subtypes of colorectal cancer.

Anti-inflammatory and Analgesic Potential

In addition to their anticancer properties, analogues of this compound have been explored for their potential as anti-inflammatory and analgesic agents.

Cyclooxygenase (COX) Inhibition (e.g., COX-2 Selectivity of Indantadol)

The cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory drugs. While the broader class of non-steroidal anti-inflammatory drugs (NSAIDs) often exhibit their effects through COX inhibition, the specific mechanism for all this compound analogues is not uniformly defined by this pathway.

A notable compound in this family is Indantadol (B1609722). However, its primary mechanism of action is not through the inhibition of cyclooxygenase enzymes. Indantadol acts as a competitive, reversible, and non-selective monoamine oxidase inhibitor and as a low-affinity, non-competitive NMDA receptor antagonist. wikipedia.orgnih.gov While it has been investigated for neuropathic pain, its anti-inflammatory effects are not directly attributed to COX-2 selectivity in the available literature.

It is important to note that the development of selective COX-2 inhibitors is a significant area of research in anti-inflammatory drug discovery. nih.govnih.govmedcentral.com This is because the COX-1 isoform is involved in protecting the gastric mucosa, and its inhibition can lead to gastrointestinal side effects. nih.govmedcentral.comnih.gov Selective COX-2 inhibitors, therefore, aim to reduce inflammation with a lower risk of such side effects. nih.govnih.gov

Modulation of Inflammatory Mediators and Pathways

The anti-inflammatory effects of some acetamide derivatives are linked to their ability to modulate key inflammatory mediators and signaling pathways. For example, novel acetamide derivatives of 2-aminobenzimidazole (B67599) have demonstrated potent anti-arthritic activity. This effect is attributed to the suppression of pro-inflammatory mediators.

In preclinical models, these compounds were found to attenuate the transcript levels of IRAK1, NF-kB1, TNF-α, IL-1β, IL-17, and MMP1. Furthermore, one of the compounds showed a greater inhibition of the mRNA levels of COX-1, COX-2, mPGES1, and PTGDS compared to another. These findings suggest that the anti-inflammatory properties of these acetamide derivatives are mediated through the downregulation of a cascade of inflammatory molecules.

Anti-hyperalgesic Effects in Pain Models

Analogues of this compound have demonstrated notable anti-hyperalgesic effects in various pain models, indicating their potential as novel analgesic agents. Hyperalgesia, an increased sensitivity to pain, is a common symptom of neuropathic and inflammatory pain conditions.

One of the most studied analogues in this context is Indantadol. Preclinical studies have shown that Indantadol possesses antihyperalgesic activity. nih.gov In a human experimental pain model, specifically the heat-capsaicin-induced pain model, Indantadol was effective in reducing the area of secondary hyperalgesia. nih.gov This model is designed to mimic the sensitization of nerve pathways that occurs in chronic pain states.

The table below summarizes the key findings related to the anti-hyperalgesic effects of Indantadol in a human pain model.

| Compound | Pain Model | Key Finding | Reference |

|---|---|---|---|

| Indantadol | Heat-Capsaicin-Induced Pain (Human) | Effectively reduced the area of secondary hyperalgesia. | nih.gov |

These findings suggest that this compound analogues could be valuable in the development of treatments for chronic pain conditions characterized by hyperalgesia.

Antimicrobial Activities

While research into the antimicrobial properties of direct this compound analogues is not extensively documented, studies on related structures, particularly those containing the 2-aminoindan (B1194107) core, provide insights into their potential antimicrobial activities.

Antibacterial Spectrum and Efficacy

The 2-aminoindan moiety, a key structural component of this compound, is found in various compounds with demonstrated biological activities. Investigations into aminoindane derivatives have revealed potential antibacterial properties. For instance, certain derivatives of aminoindane have been evaluated for their activity against pathogenic bacteria.

Antiviral Investigations

There is a lack of specific antiviral studies focused on this compound analogues. The broader exploration of acetamide derivatives has shown some promise in antiviral research. For instance, certain acetamide analogues have been investigated for their ability to inhibit viral replication, although these are structurally distinct from the indenyl-containing compounds.

Neurological and Central Nervous System (CNS) Activities

Analogues of this compound have been primarily investigated for their effects on the central nervous system, with a particular focus on their interaction with key neurotransmitter systems.

N-Methyl-D-aspartate (NMDA) Receptor Antagonism (e.g., Indantadol)

A significant area of research for this class of compounds is their activity as N-Methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor is a crucial component of excitatory neurotransmission in the brain and is involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and has been implicated in various neurological disorders and chronic pain states.

Indantadol has been identified as a non-competitive NMDA receptor antagonist. nih.gov This means it blocks the receptor's ion channel, thereby inhibiting the flow of ions and reducing neuronal excitation. This mechanism of action is believed to be a key contributor to its anti-hyperalgesic effects, as NMDA receptor activation is a critical step in the central sensitization processes that lead to chronic pain.

The table below outlines the neurological activity of Indantadol.

| Compound | Target | Mechanism of Action | Therapeutic Potential | Reference |

|---|---|---|---|---|

| Indantadol | NMDA Receptor | Non-competitive antagonist | Neuropathic pain | nih.gov |

Monoamine Oxidase-A (MAO-A) Inhibition

Monoamine oxidase-A (MAO-A) is a crucial enzyme in the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862), making it a key target for the development of antidepressants. researchgate.net The acetamide moiety is a structural feature found in several known monoamine oxidase (MAO) inhibitors. researchgate.net For instance, safinamide (B1662184) and milacemide (B1266084) are recognized MAO inhibitors that contain an acetamide group in their chemical structures. researchgate.net

Computational docking studies have been performed on novel acetamide derivatives to analyze their potential as specific MAO-A inhibitors. researchgate.net In one such study, a series of 40 acetamide derivatives were designed and evaluated in silico, with some compounds showing promising binding affinities to the MAO-A active site. researchgate.net For example, a phenyl sulphanyl derivative with a chlorobenzyl amino moiety (Code AD31) exhibited a binding energy of -8.3 kcal/mol, which was more favorable than the standard MAO-A inhibitor, clorgyline (-7.6 kcal/mol). researchgate.net These findings suggest that modifications to the acetamide scaffold can lead to potent and specific MAO-A inhibitors. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) studies on acetamide derivatives have indicated that factors such as the bulkiness of substituents, molecular solvent accessible surface area, and the presence of less lipophilic groups can enhance MAO-A inhibitory activity. nih.gov While these studies establish the potential of the acetamide group in MAO-A inhibition, research specifically focusing on this compound analogues in this context is not extensively documented in the available literature. However, the known MAO inhibitor indantadol features an indane ring system, highlighting the relevance of this scaffold in targeting MAO enzymes. nih.govresearchgate.net

Neuroprotective Effects

The search for neuroprotective agents is a significant area of research, particularly for neurodegenerative diseases. Analogues of this compound are of interest due to the neuroprotective properties associated with both the acetamide functional group and the inhibition of enzymes like MAO.

N-acetylcysteine (NAC), a simple N-acetylated amino acid, and its amide derivative, N-acetylcysteine amide (NACA), have been extensively studied for their neuroprotective effects. nih.govresearchgate.netnih.govmdpi.com These compounds act as precursors to the antioxidant glutathione, thereby protecting neuronal cells from oxidative stress, a key factor in neurodegeneration. mdpi.com Studies have shown that NACA can cross the blood-brain barrier, maintain mitochondrial glutathione levels, and improve mitochondrial bioenergetics, leading to significant improvements in cognitive function and cortical tissue sparing in models of traumatic brain injury. nih.gov The neuroprotective actions of NAC have also been linked to the inhibition of mitogen-activated protein kinase (MAPK) signal transduction and the attenuation of tau phosphorylation, both of which are implicated in the pathology of Alzheimer's disease. nih.gov

While these findings highlight the neuroprotective potential of the N-acetyl group, specific studies on the neuroprotective effects of this compound and its direct analogues are limited. The established link between MAO inhibition and neuroprotection further supports the potential of this class of compounds, given that the indane scaffold is present in known MAO inhibitors. nih.gov

Impact on Glucosylceramide Metabolism

Glucosylceramide synthase (GCS) is a key enzyme in the biosynthesis of glycosphingolipids, which are important components of cell membranes. researchgate.net Inhibitors of GCS are being investigated for their therapeutic potential in various diseases, including certain viral infections and lysosomal storage disorders. nih.govnih.govspringernature.com

The exploration of compounds that modulate glucosylceramide metabolism has led to the identification of several potent inhibitors. For example, Genz-123346, an analogue of the FDA-approved drug Cerdelga, and GENZ-667161, an analogue of venglustat, have been shown to inhibit GCS and disrupt the replication of viruses such as SARS-CoV-2 and influenza A. nih.govnih.gov The chemical structures of these inhibitors, such as (1R,2R)-nonanoic acid[2-(2′,3′-dihydro-benzo nih.govresearchgate.net dioxin-6′-yl)-2-hydroxy-1-pyrrolidin-1-ylmethyl-ethyl]-amide-l-tartaric acid salt (Genz-123346), are distinct from the this compound scaffold. nih.gov

Another well-known GCS inhibitor is (±)-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP). researchgate.net Studies on derivatives of PPMP have been conducted to understand their effects on GCS activity and cell fate. researchgate.net While these investigations demonstrate that various chemical scaffolds can inhibit glucosylceramide metabolism, there is currently a lack of specific research in the public domain detailing the impact of this compound analogues on this metabolic pathway.

Enzyme and Receptor Modulation Beyond Primary Targets

Studies on G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently approved drugs. mdpi.commdpi.com The indane (2,3-dihydro-1H-indene) ring system is considered a privileged structure in medicinal chemistry, as it is found in numerous compounds with activity at GPCRs. nih.govresearchgate.net This bicyclic scaffold offers a rigid framework with both aromatic and aliphatic characteristics, allowing for the precise spatial orientation of substituents to interact with receptor binding pockets. nih.gov

Several clinically used drugs with an indane core target GPCRs. A notable example is indacaterol (B1671819), an ultra-long-acting β2-adrenoceptor agonist used in the treatment of chronic obstructive pulmonary disease. nih.govresearchgate.net The indane moiety in indacaterol plays a crucial role in its interaction with the β2-adrenoceptor. The diverse range of GPCRs targeted by indane-based ligands underscores the versatility of this scaffold in drug discovery. nih.govmdpi.comnih.gov

Given that the indane ring is a key component of this compound, it is plausible that analogues of this compound could exhibit activity at various GPCRs. However, specific studies detailing the systematic evaluation of this compound derivatives at a broad range of GPCRs are not widely reported.

Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the remodeling of the extracellular matrix. dovepress.com Dysregulation of MMP activity is implicated in various diseases, including cancer and arthritis, making them attractive therapeutic targets. dovepress.commdpi.com The acetamide functional group has been incorporated into the design of several MMP inhibitors.

For example, a series of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives have been modeled as inhibitors of various MMPs, including MMP-1, MMP-2, MMP-3, MMP-9, and MMP-13. nih.gov These studies suggest that the acetamide backbone can serve as a scaffold for interacting with the active site of these enzymes. mdpi.comnih.gov Another example is the compound JNJ0966 [N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide], which has been shown to inhibit the activation of proMMP-9. nih.gov

The development of selective MMP inhibitors is an active area of research, with a focus on targeting specific domains of the enzymes to improve selectivity and reduce side effects. dovepress.com While the aforementioned examples demonstrate that the acetamide moiety is compatible with MMP inhibition, there is a lack of specific studies on this compound analogues as metalloproteinase inhibitors in the reviewed scientific literature.

Other Reported Biological Activities (e.g., Muscle Relaxant Activity)

While specific investigations into the muscle relaxant properties of this compound and its direct analogues are not extensively documented in publicly available literature, the broader family of indenyl acetamide derivatives has been the subject of various pharmacological studies, revealing a range of other potential biological activities. Research has explored the therapeutic potential of these compounds in areas such as oncology, virology, and neuropharmacology.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of acetamide derivatives incorporating an indane or related cyclic moieties. For instance, a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their in vitro activity against human breast (MCF7), cervical (Hela), and liver (HepG2) cancer cell lines. mdpi.com These compounds demonstrated notable cytotoxic effects, suggesting a potential avenue for the development of novel anticancer agents.

In a separate study, N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one or 3,4-dihydroquinolin-2(1H)-one moiety were synthesized and tested against a panel of human cancer cell lines. nih.gov One of the compounds, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was particularly effective against nasopharyngeal carcinoma (NPC-TW01) cells, with an IC50 value of 0.6 μM. nih.gov Further investigation revealed that this compound induced cell cycle arrest in the S phase. nih.gov

Additionally, research into 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a potential target in cancer therapy, has been conducted. pensoft.net Several of these indene-based compounds exhibited inhibitory activity against FGFR1, with the most potent derivatives showing IC50 values in the low micromolar range. pensoft.net

Table 1: In Vitro Anticancer Activity of Selected Acetamide Analogues

| Compound Class | Cell Line | Activity | Reference |

| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | MCF7, Hela, HepG2 | Cytotoxic effects | mdpi.com |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 | IC50 = 0.6 μM | nih.gov |

| 2-hydroxy-1H-indene-1,3(2H)-dione derivatives | FGFR1 Inhibition | IC50 = 3.1 - 5.7 μM | pensoft.net |

Antiviral Activity

The potential for acetamide analogues to act as antiviral agents has also been an area of investigation. One study focused on the discovery of 2-isoxazol-3-yl-acetamide analogues as inhibitors of heat shock protein 90 (HSP90), a promising target for antiviral therapies. nih.gov Several of these compounds were found to have significant anti-HIV activity, with one analogue demonstrating a therapeutic index approximately 3.5-fold better than a known second-generation HSP90 inhibitor. nih.gov The antiviral mechanism was linked to the attenuation of HIV-1 LTR driven gene expression. nih.gov

Furthermore, in the context of the SARS-CoV-2 pandemic, a library of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides was screened for their ability to inhibit the viral RNA-dependent RNA polymerase (RdRp). nih.gov Several candidates strongly inhibited SARS-CoV-2 RdRp activity with low cytotoxicity, and one compound emerged as a particularly promising candidate with an EC50 value of 1.41 μM. nih.gov

Table 2: Antiviral Activity of Selected Acetamide Analogues

| Compound Class | Virus | Target | Activity | Reference |

| 2-isoxazol-3-yl-acetamide analogues | HIV-1 | HSP90 | >80% inhibition at HNC | nih.gov |

| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides | SARS-CoV-2 | RdRp | EC50 = 1.41 μM (most potent) | nih.gov |

Neuropharmacological and Anti-inflammatory Activities

The 2-aminoindan scaffold, the core of this compound, and its derivatives have been shown to interact with monoamine transporters and adrenergic receptors. A study on 2-aminoindan and its ring-substituted derivatives demonstrated their ability to interact with dopamine (B1211576) (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as α2-adrenergic receptors. nih.gov The parent compound, 2-aminoindan, was found to be a selective substrate for NET and DAT. nih.gov These findings suggest that analogues of this compound could have potential applications in modulating neurotransmitter systems.

In the realm of anti-inflammatory research, novel acetamide derivatives of 2-aminobenzimidazole have been shown to prevent inflammatory arthritis in rat models. researchgate.net These compounds were found to suppress the production of pro-inflammatory mediators. While not direct analogues, this research points to the potential of the acetamide functional group in designing anti-inflammatory agents. Similarly, new NSAID conjugates incorporating a triazole ring linked to ibuprofen (B1674241) or indomethacin (B1671933) have been synthesized and shown to possess enhanced anti-inflammatory properties compared to their parent drugs. mdpi.com

Molecular Mechanisms of Action and Target Interaction Studies

Identification and Validation of Primary Biological Targets

The initial step in characterizing the pharmacological profile of N-(2,3-Dihydro-1H-inden-2-yl)acetamide would involve the identification and subsequent validation of its primary biological targets. This is a critical process to understand its therapeutic potential and mechanism of action.

Should the primary target of this compound be an enzyme, kinetic studies would be essential to characterize the nature of the inhibition. These studies determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. By analyzing the enzyme's reaction rates at varying substrate and inhibitor concentrations, key parameters such as the Michaelis constant (Km) and the inhibition constant (Ki) can be determined. For instance, in the study of novel α-glucosidase inhibitors, enzyme kinetics revealed a competitive mode of inhibition for the most potent compounds, indicating that they bind to the active site of the enzyme.

A hypothetical data table for such a study is presented below:

| Inhibition Mode | Effect on Km | Effect on Vmax | Inhibitor Binding Site |

| Competitive | Increases | No change | Active site |

| Non-competitive | No change | Decreases | Allosteric site |

| Uncompetitive | Decreases | Decreases | Enzyme-substrate complex |

| Mixed | Varies | Decreases | Active or allosteric site |

If this compound is predicted to interact with a specific receptor, radioligand binding assays would be a primary method for validation. merckmillipore.com These assays measure the affinity of the compound for the receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target. merckmillipore.com The data generated allows for the calculation of the dissociation constant (Kd) or the inhibition constant (Ki), which are measures of the compound's binding affinity. High-throughput screening using multiwell filter plates is a common approach for conducting these assays efficiently. merckmillipore.com

A representative data table for a competitive binding assay is shown below:

| Compound | Concentration (nM) | % Inhibition of Radioligand Binding |

| Compound X | 1 | 15 |

| 10 | 45 | |

| 100 | 85 | |

| 1000 | 98 |

Ligand-Protein Interaction Profiling

Understanding the specific molecular interactions between this compound and its biological target is crucial for rational drug design and optimization. This involves characterizing the non-covalent interactions that stabilize the ligand-protein complex.

Hydrogen bonds are critical for the specificity and affinity of ligand-protein interactions. The acetamide (B32628) group in this compound, with its carbonyl oxygen and amide hydrogen, has the potential to act as both a hydrogen bond acceptor and donor, respectively. X-ray crystallography and computational modeling are primary methods to identify these interactions. For example, studies on amorphous acetamide have shown that a hydrogen-bonded network occurs between the C=O and N-H groups. researchgate.netresearchgate.net In a related compound, N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide, crystallographic studies revealed an absence of intermolecular hydrogen bonding. researchgate.nettudublin.ie

The dihydroindene core of this compound is largely nonpolar and can engage in favorable hydrophobic interactions with nonpolar amino acid residues within a protein's binding pocket. Furthermore, the aromatic ring of the indane moiety can participate in pi-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions are significant in stabilizing the ligand-receptor complex. However, in the crystal structure of the related N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide, π–π stacking interactions were not observed. researchgate.nettudublin.ie

Allosteric Modulation and Orthosteric Binding Mechanisms

A key aspect of the pharmacological characterization of this compound would be to determine whether it binds to the primary (orthosteric) binding site of its target or to a secondary (allosteric) site. Orthosteric ligands typically compete directly with the endogenous ligand, while allosteric modulators bind to a different site and modify the target's activity. This distinction has significant implications for the compound's pharmacological profile. Functional assays in the presence of the endogenous ligand are used to differentiate between these mechanisms.

| Binding Mechanism | Description | Example Effect |

| Orthosteric Agonist | Binds to the primary active site and elicits a biological response. | Mimics the effect of the endogenous ligand. |

| Orthosteric Antagonist | Binds to the primary active site and blocks the action of the endogenous ligand. | Inhibits the effect of the endogenous ligand. |

| Positive Allosteric Modulator | Binds to a secondary site and enhances the effect of the endogenous ligand. | Increases the affinity or efficacy of the endogenous ligand. |

| Negative Allosteric Modulator | Binds to a secondary site and reduces the effect of the endogenous ligand. | Decreases the affinity or efficacy of the endogenous ligand. |

Downstream Signaling Pathway Analysis

Following a comprehensive review of available scientific literature, no specific studies detailing the downstream signaling pathway analysis for this compound have been identified. While the broader class of 2-aminoindan (B1194107) derivatives, from which this compound is derived, is known to interact with monoamine transporters, the specific intracellular cascades that are modulated by this compound have not been elucidated in published research.

The parent compound, 2-aminoindane, and its analogues are recognized as monoamine releasers, suggesting a potential influence on dopaminergic, serotonergic, and noradrenergic pathways. However, without direct experimental evidence on this compound, any discussion of its effects on second messenger systems, protein kinase activation, or gene expression would be speculative.

Resistance Mechanisms and Target Adaptations

There is currently no available information in peer-reviewed scientific literature regarding resistance mechanisms or target adaptations in response to this compound. Research into potential mechanisms of acquired or intrinsic resistance, such as alterations in target protein structure, changes in metabolic pathways, or upregulation of efflux pumps, has not been reported for this specific compound.

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking and Scoring Methodologies

Molecular docking is a fundamental computational technique in structure-based drug design. nih.govmdpi.com It predicts the preferred orientation of a ligand when bound to a receptor's active site, forming a stable complex. ijcap.in This process involves two key steps: sampling the conformational space of the ligand within the binding site and then ranking these conformations using a scoring function to estimate the binding affinity. nih.gov

For N-(2,3-Dihydro-1H-inden-2-yl)acetamide, molecular docking can be employed to investigate its potential interactions with a variety of biological targets. The process would begin with the three-dimensional structures of the target protein and the ligand. Docking algorithms would then explore various possible binding poses of this compound within the target's active site.

Key interactions that could be predicted include:

Hydrogen Bonding: The acetamide (B32628) group contains both a hydrogen bond donor (N-H) and an acceptor (C=O), which could form crucial interactions with amino acid residues in the target protein.

Hydrophobic Interactions: The dihydroindene ring system provides a significant hydrophobic surface that can engage with nonpolar pockets within the active site.

Aromatic Interactions: The benzene (B151609) ring of the indenyl scaffold can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A scoring function would then calculate a score for each pose, representing the predicted binding affinity. Poses with the best scores are considered the most likely binding modes and can guide further optimization of the compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Prediction

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability of the predicted binding pose and the flexibility of both the ligand and the receptor. mdpi.commdpi.com

Following molecular docking of this compound, an MD simulation could be initiated using the top-ranked docked complex. The simulation would place the complex in a simulated physiological environment (e.g., a water box with ions) and track the atomic movements over a set period, often on the nanosecond to microsecond scale. nih.gov

Insights gained from MD simulations would include:

Binding Pose Stability: Assessing whether the initial binding pose predicted by docking remains stable over time or if the ligand shifts to an alternative conformation.

Interaction Dynamics: Analyzing the persistence and strength of key interactions (like hydrogen bonds) identified in the docking study.

Conformational Changes: Observing how the protein's active site might adapt to the presence of the ligand, a phenomenon known as "induced fit."

Binding Free Energy Calculation: Advanced MD-based methods can provide more accurate estimations of binding free energy, which is crucial for lead optimization. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to differences in their biological activities. neovarsity.org

A QSAR study centered on the this compound scaffold would involve synthesizing and testing a library of its derivatives for a specific biological activity. These derivatives could feature substitutions on the aromatic ring or modifications to the acetamide group.

The process involves several key steps:

Data Collection: A dataset is compiled containing the structures of the this compound derivatives and their corresponding measured biological activities (e.g., IC50 values).

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors that quantify various aspects of the molecule's structure and properties. neovarsity.org

Model Development: Statistical or machine learning methods are used to build a model that correlates the descriptors with the observed biological activity. patsnap.com

Validation: The model's predictive power is rigorously tested to ensure it can accurately predict the activity of new, untested compounds. wikipedia.org

A successful QSAR model can guide the design of new derivatives with potentially enhanced potency.

Table 1: Illustrative Data for a Hypothetical QSAR Study of this compound Derivatives This table presents hypothetical data for demonstration purposes.

| Compound | Substitution (R) | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | Biological Activity (IC50, nM) |

|---|---|---|---|---|

| Parent | -H | 2.1 | 175.23 | 500 |

| Derivative 1 | 5-Cl | 2.8 | 209.67 | 250 |

| Derivative 2 | 5-OCH3 | 2.0 | 205.26 | 400 |

| Derivative 3 | 6-F | 2.3 | 193.22 | 320 |

Pharmacophore Development and Virtual Screening

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov These features typically include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. youtube.com

A pharmacophore model for this compound can be developed in two ways:

Ligand-Based: Based on the alignment of a set of active molecules containing the indenyl-acetamide scaffold.

Structure-Based: Derived from the key interactions observed between the compound and its target protein in a docked complex. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govnih.gov This technique helps to identify structurally diverse molecules that match the pharmacophore and are therefore likely to bind to the same target. youtube.com This approach is valuable for "scaffold hopping"—finding new core structures with similar biological activity.

De Novo Drug Design Strategies Utilizing the this compound Scaffold

De novo drug design refers to the computational creation of novel molecular structures from scratch, rather than searching for them in existing databases. researchgate.netnih.gov These methods can use the this compound structure as a starting point or "scaffold."

Computational strategies for de novo design include:

Fragment Growing: Starting with the core scaffold placed in the target's active site, algorithms can systematically add small chemical fragments to unoccupied pockets, designing new derivatives that maximize favorable interactions. nih.govacs.org

Fragment Linking: Two or more fragments that bind to different sub-pockets of the active site can be computationally connected with a suitable linker to create a single, more potent molecule.

Evolutionary Algorithms: These methods use principles of genetic evolution, where an initial population of molecules (which could include the indenyl-acetamide scaffold) is iteratively modified, selected, and "mutated" to generate new compounds with improved binding scores. nih.gov

These strategies allow for the exploration of a vast chemical space to generate novel intellectual property and potentially discover compounds with superior properties. nih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Computational Models

For a compound to be a successful drug, it must not only bind to its target effectively but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. benthamdirect.com Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. Numerous computational, or in silico, models are available to predict the ADME profile of compounds like this compound. springernature.comnih.gov

These models use the molecular structure to predict key pharmacokinetic parameters:

Absorption: Predicting oral bioavailability and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimating properties like plasma protein binding and blood-brain barrier penetration.

Metabolism: Identifying potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Predicting clearance pathways and half-life.

Many of these predictions are guided by established principles like Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov

Table 2: Hypothetical In Silico ADME Prediction for this compound These values are for illustrative purposes and represent typical outputs from ADME prediction software.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 175.23 g/mol | Good (Lipinski's Rule: <500) |

| LogP | 2.1 | Good (Lipinski's Rule: <5) |

| Hydrogen Bond Donors | 1 | Good (Lipinski's Rule: <5) |

| Hydrogen Bond Acceptors | 1 | Good (Lipinski's Rule: <10) |

| Blood-Brain Barrier Permeability | High | May cross into the CNS |

| Caco-2 Permeability | Moderate | Indicates potential for good oral absorption |

Advanced Analytical Characterization in Research of N 2,3 Dihydro 1h Inden 2 Yl Acetamide

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of N-(2,3-Dihydro-1H-inden-2-yl)acetamide. By interacting with the molecule at a quantum level, these methods provide detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering unparalleled insight into the connectivity and chemical environment of individual atoms.

¹H NMR: Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons of the indane ring system, the methylene (B1212753) (CH₂) and methine (CH) protons of the five-membered ring, the amide (NH) proton, and the methyl (CH₃) protons of the acetyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton, and spin-spin coupling patterns reveal adjacent protons.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum would show signals for the aromatic carbons, the aliphatic carbons of the indane ring, the carbonyl carbon of the amide group, and the methyl carbon of the acetyl group.

| ¹H NMR Data (Predicted) | |

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.10 - 7.25 (m, 4H) |

| Amide Proton (NH) | ~5.80 (br s, 1H) |

| Methine Proton (CH-N) | ~4.60 (m, 1H) |

| Methylene Protons (CH₂) | 2.80 - 3.30 (m, 4H) |

| Methyl Protons (CH₃) | ~1.95 (s, 3H) |

| ¹³C NMR Data (Predicted) | |

| Assignment | Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~170.0 |

| Aromatic Carbons | 120.0 - 145.0 |

| Methine Carbon (CH-N) | ~50.0 |

| Methylene Carbons (CH₂) | ~35.0 |

| Methyl Carbon (CH₃) | ~23.0 |

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands confirm the presence of the amide and aromatic functionalities.

| Characteristic IR Absorption Bands | |

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide I) | 1630 - 1690 |

| N-H Bend (Amide II) | 1510 - 1570 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Mass Spectrometry (MS, HRMS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

MS and HRMS: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₃NO), the expected monoisotopic mass is approximately 175.0997 g/mol .

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly useful for the identification of compounds in complex mixtures, such as biological samples. This technique has been utilized in metabolism studies to identify this compound as a metabolite of 2-aminoindane. nih.gov The fragmentation pattern observed in the MS/MS spectrum provides structural information that aids in its definitive identification. A common fragmentation pathway for this molecule involves the loss of the acetyl group.

| Mass Spectrometry Data | |

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO |

| Monoisotopic Mass | 175.0997 u |

| [M+H]⁺ | 176.1070 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures or biological matrices, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a molecule like this compound, a reverse-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time is a characteristic property of the compound under specific chromatographic conditions.

| Typical HPLC Parameters | |

| Column | Reverse-phase (e.g., C18, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV-Vis (e.g., at 254 nm) |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and determining their purity. A stationary phase, typically silica (B1680970) gel, is coated on a plate, and a solvent system (mobile phase) is allowed to ascend the plate via capillary action. The compound of interest will travel a certain distance up the plate, and its retention factor (Rf value) can be calculated. The choice of the mobile phase is critical for achieving good separation. For this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane) is often used.

| Typical TLC Parameters | |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate/Hexane or Dichloromethane (B109758)/Methanol mixtures |

| Visualization | UV light (254 nm) or chemical staining |

X-Ray Crystallography for Absolute Stereochemistry and Intermolecular Interactions

While specific X-ray crystallographic data for this compound are not publicly available, the application of this technique to structurally similar indane derivatives provides significant insights into its potential solid-state properties. X-ray crystallography is a powerful method for the unambiguous determination of a molecule's three-dimensional structure, including the absolute configuration of chiral centers and the nature of intermolecular interactions that govern crystal packing.